Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as direct fluorination or assembly from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine, a derivative in high demand, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with one or more trifluoromethyl groups . For example, Methyl 4-(trifluoromethyl)phenyl sulfone has a molecular formula of CHFOS, an average mass of 224.200 Da, and a monoisotopic mass of 224.011887 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the exchange of atoms or groups. For example, in the synthesis of pyridalyl, a condensation step includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties. For instance, derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol and its analogs show significant corrosion inhibition ability towards mild steel in sulphuric acid. Their protective layer formation on mild steel surfaces is confirmed through electrochemical studies and scanning electron microscopy (SEM) micrographs. These inhibitors exhibit mixed-type behaviour and adhere to the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorptions mechanisms (Ammal, Prajila, & Joseph, 2018).
Pharmacological Potential
Oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds displaying significant binding and moderate inhibitory effects across various assays highlight the therapeutic potential of oxadiazole derivatives in addressing diverse pharmacological needs (Faheem, 2018).
Organic Light Emitting Diodes (OLEDs)
Iridium complexes with ancillary ligands derived from 1,3,4-oxadiazoles have been developed for use in OLEDs. These complexes exhibit green phosphorescence with high photoluminescence quantum efficiency, demonstrating their utility in enhancing OLED performance. The incorporation of these iridium complexes into OLED structures results in devices with high efficiency and low efficiency roll-off, indicating their potential in improving display technology (Jin et al., 2014).
Environmental Deodorization
Oxadiazole derivatives have also found applications in environmental chemistry, specifically in the deodorization of malodorous organic sulfides. Studies involving metal phthalocyanine sulfonates as photocatalysts have shown efficient oxidation of malodorous sulfides under visible light, converting them into less offensive sulfoxides and sulfones. This application addresses the need for effective methods to mitigate environmental odor pollution (Sun, Xiong, & Xu, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-13-5-3-2-4-12(13)15-20-14(21-22-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIXUGWESAAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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